1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione
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Overview
Description
1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione is a compound characterized by a pyrimidine ring substituted with two carbonyl groups and a phenyl ring with hydroxymethyl groups. This compound is part of the pyrimidinedione family, which includes various biologically significant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione can be achieved through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of barbituric acid with an aryl aldehyde in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uracil: Pyrimidine-2,4-dione, a naturally occurring metabolite involved in pyrimidine biosynthesis.
Thymine: 5-Methylpyrimidine-2,4-dione, another naturally occurring pyrimidine derivative.
Fluorouracil: A pyrimidine analog used as an anticancer agent.
Uniqueness
Its ability to undergo various chemical reactions and its biological activity make it a versatile compound for research and development .
Properties
CAS No. |
867259-20-9 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-[3,5-bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c15-6-8-3-9(7-16)5-10(4-8)14-2-1-11(17)13-12(14)18/h1-5,15-16H,6-7H2,(H,13,17,18) |
InChI Key |
HANUZPVKKQXVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2=CC(=CC(=C2)CO)CO |
Origin of Product |
United States |
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